2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride
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Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Reduction: The resulting isoquinoline derivative is then reduced to form the 3,4-dihydroisoquinoline.
Amination: The 3,4-dihydroisoquinoline is then subjected to an amination reaction to introduce the propan-1-amine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the isoquinoline core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce fully saturated amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemistry: Used in the study of enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory, analgesic, or neuroprotective properties.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride would depend on its specific application. In a pharmacological context, it may interact with various molecular targets such as receptors, enzymes, or ion channels. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, which serves as a structural basis.
Quinoline: A structurally related compound with different chemical properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct biological activities.
Uniqueness
2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential biological activity compared to other isoquinoline derivatives.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10(8-13)14-7-6-11-4-2-3-5-12(11)9-14;/h2-5,10H,6-9,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNECPHKHNAPOCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCC2=CC=CC=C2C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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